molecular formula C25H30N2O6 B2643670 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one CAS No. 637753-52-7

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one

Cat. No. B2643670
CAS RN: 637753-52-7
M. Wt: 454.523
InChI Key: GZOBRNIEFUNYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound is noted for its significant in vitro antimicrobial activities against various pathogenic Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Specific piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, showing potent activity against tested Gram-positive bacteria. Additionally, certain derivatives demonstrated anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. The optimum anti-proliferative activity was observed in specific compounds, highlighting the compound's potential in antimicrobial and anti-cancer therapeutic applications (Al-Wahaibi et al., 2021).

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of novel 1,2,4-Triazole derivatives. These derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives exhibited good or moderate activities against various microorganisms, indicating the compound's relevance in the synthesis of antimicrobial agents (Bektaş et al., 2007).

Molecular Interaction Studies

The compound is related to the study of molecular interactions of certain antagonists with receptors, such as the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models, contributing to our understanding of the molecular basis of receptor-ligand interactions and aiding in drug design (Shim et al., 2002).

Synthesis of Polyamides

Compounds related to this chemical have been used in the synthesis of polyamides containing theophylline and thymine. These polyamides, synthesized through reactions involving piperazine, are noted for their solubility and molecular weight properties, indicating the compound's utility in the field of polymer chemistry (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-16-23(17-4-7-21(31-2)22(14-17)32-3)24(30)18-5-6-20(29)19(25(18)33-16)15-27-10-8-26(9-11-27)12-13-28/h4-7,14,28-29H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOBRNIEFUNYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one

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